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Compound of Interest

Compound Name: 4-Bromo-2-ethyl-1-fluorobenzene

Cat. No.: B1291721 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of

4-bromo-2-ethyl-1-fluorobenzene. The document outlines the expected spectroscopic data

based on the compound's structure and furnishes detailed, generalized experimental protocols

for acquiring such data. This guide is intended to serve as a practical resource for researchers

and professionals engaged in the characterization of similar small molecules.

Compound Information
Identifier Value

IUPAC Name 4-bromo-2-ethyl-1-fluorobenzene

CAS Number 627463-25-6

Molecular Formula C₈H₈BrF

Molecular Weight 203.05 g/mol [1][2]

SMILES CCC1=C(C=CC(=C1)Br)F

InChI
InChI=1S/C8H8BrF/c1-2-6-5-7(9)3-4-8(6)10/h3-

5H,2H2,1H3
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Due to the limited availability of public experimental spectra for 4-bromo-2-ethyl-1-
fluorobenzene, the following tables present predicted data based on established principles of

spectroscopy and analysis of similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

Chemical Shift (δ)

(ppm)
Multiplicity Integration Assignment

~ 7.3 - 7.5 Multiplet 2H Aromatic CH

~ 7.0 - 7.2 Multiplet 1H Aromatic CH

~ 2.6 - 2.8 Quartet 2H -CH₂-

~ 1.1 - 1.3 Triplet 3H -CH₃

¹³C NMR (Carbon NMR)

Chemical Shift (δ) (ppm) Assignment

~ 158 - 162 (d, ¹JCF) C-F

~ 132 - 135 Aromatic CH

~ 128 - 131 Aromatic CH

~ 120 - 124 (d, ²JCF) C-Br

~ 115 - 118 (d, ²JCF) Aromatic CH

~ 112 - 115 C-C(ethyl)

~ 22 - 25 -CH₂-

~ 13 - 16 -CH₃

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H Stretch

2975 - 2850 Medium-Strong Aliphatic C-H Stretch

1600 - 1450 Medium-Strong Aromatic C=C Bending

1280 - 1200 Strong C-F Stretch

1100 - 1000 Strong C-Br Stretch

850 - 750 Strong C-H Out-of-plane Bending

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

202/204 High
[M]⁺ (Molecular ion peak,

bromine isotopes)

187/189 Moderate [M-CH₃]⁺

173/175 Moderate [M-C₂H₅]⁺

123 Moderate [M-Br]⁺

Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of 4-
bromo-2-ethyl-1-fluorobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of the

compound.

Methodology:

Sample Preparation:
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Dissolve approximately 5-25 mg of 4-bromo-2-ethyl-1-fluorobenzene in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, Acetone-d₆). To ensure a homogenous solution, the

sample should be vortexed.

For quantitative analysis, an internal standard such as tetramethylsilane (TMS) is added.

The resulting solution is transferred to a clean, dry 5 mm NMR tube.

Instrumentation and Data Acquisition:

A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

The instrument is tuned and shimmed to the specific sample to optimize the magnetic field

homogeneity.

For ¹H NMR, standard acquisition parameters are employed, including a sufficient number

of scans to achieve a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum and enhance sensitivity. A longer acquisition time and a greater number of scans

are generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C

isotope.

Data Processing and Analysis:

The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-

domain spectrum.

The spectrum is then phased and baseline corrected.

Chemical shifts (δ) are referenced to the residual solvent peak or the internal standard

(TMS at 0 ppm).

Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative

number of protons.

Analysis of chemical shifts, coupling constants (J-values), and multiplicities allows for the

assignment of signals to specific nuclei within the molecule.
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Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 4-bromo-2-ethyl-1-fluorobenzene.

Methodology:

Sample Preparation (Neat Liquid):

Since 4-bromo-2-ethyl-1-fluorobenzene is expected to be a liquid at room temperature,

the neat liquid sampling technique is appropriate.

A single drop of the compound is placed on the surface of a clean, dry salt plate (e.g.,

NaCl or KBr).

A second salt plate is carefully placed on top to create a thin liquid film between the plates.

[3][4]

Instrumentation and Data Acquisition:

A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

A background spectrum of the empty sample compartment is recorded to subtract the

contributions of atmospheric CO₂ and water vapor.

The prepared salt plates containing the sample are placed in the spectrometer's sample

holder.

The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Processing and Analysis:

The resulting spectrum is analyzed for the presence of characteristic absorption bands.

The wavenumbers (in cm⁻¹) of the absorption peaks are correlated with specific vibrational

modes of the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)
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Objective: To determine the molecular weight and fragmentation pattern of 4-bromo-2-ethyl-1-
fluorobenzene, and to assess its purity.

Methodology:

Sample Preparation:

A dilute solution of 4-bromo-2-ethyl-1-fluorobenzene is prepared in a volatile organic

solvent (e.g., dichloromethane or ethyl acetate). The concentration should be in the range

of 10-100 µg/mL.

Instrumentation and Data Acquisition:

A GC-MS system equipped with a capillary column suitable for the separation of

halogenated aromatic compounds (e.g., a non-polar or mid-polarity column) is used.

The GC oven temperature is programmed to start at a low temperature and ramp up to a

higher temperature to ensure good separation of the analyte from any impurities and the

solvent.

A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet.

The separated components eluting from the GC column are introduced into the mass

spectrometer.

The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

The mass analyzer scans a mass-to-charge (m/z) range appropriate for the expected

molecular weight and fragments of the compound.

Data Processing and Analysis:

The total ion chromatogram (TIC) is examined to determine the retention time of the

compound and to assess its purity.

The mass spectrum corresponding to the chromatographic peak of 4-bromo-2-ethyl-1-
fluorobenzene is extracted.
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The molecular ion peak ([M]⁺) is identified to confirm the molecular weight. The

characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should

be observed in the molecular ion and any bromine-containing fragments.

The fragmentation pattern is analyzed to provide further structural information.
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Caption: Workflow for the spectroscopic analysis of 4-bromo-2-ethyl-1-fluorobenzene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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